5-(2-Hydroxyethyl)pyrazolidin-3-one
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Overview
Description
5-(2-Hydroxyethyl)pyrazolidin-3-one is a heterocyclic compound that belongs to the class of pyrazolidinones These compounds are characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom The presence of a hydroxyethyl group at the 5-position of the pyrazolidinone ring adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxyethyl)pyrazolidin-3-one typically involves the reaction of α,β-unsaturated esters with hydrazine hydrate. One common method is the ‘ring switching’ transformation of commercially available 5,6-dihydro-2H-pyran-2-one with hydrazine hydrate in ethanol at room temperature. This reaction yields this compound in quantitative yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(2-Hydroxyethyl)pyrazolidin-3-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyrazolidinone ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields carbonyl compounds, while reduction of the pyrazolidinone ring can produce various reduced derivatives.
Scientific Research Applications
5-(2-Hydroxyethyl)pyrazolidin-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: Some derivatives exhibit analgesic, anti-inflammatory, and antibacterial properties.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxyethyl)pyrazolidin-3-one and its derivatives involves interaction with specific molecular targets. For instance, some derivatives inhibit enzymes like cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. The hydroxyethyl group can also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
3-Pyrazolidinone: A simpler analog without the hydroxyethyl group.
Phenylbutazone: A well-known anti-inflammatory drug with a similar pyrazolidinone core.
Phenazone: An analgesic and antipyretic compound with a pyrazolidinone structure.
Uniqueness
5-(2-Hydroxyethyl)pyrazolidin-3-one is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry and a potential candidate for drug development.
Biological Activity
5-(2-Hydroxyethyl)pyrazolidin-3-one, a derivative of pyrazolidinone, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with suitable carbonyl compounds. The compound can be synthesized through various methods, including:
- Hydrazine Hydrate Reaction : The reaction of hydrazine hydrate with 2-hydroxyethyl ketones leads to the formation of the pyrazolidinone structure.
- Cyclization Techniques : Employing cyclization strategies with appropriate substrates to yield the desired product in good yields .
Biological Activity
This compound exhibits a range of biological activities that make it a subject of interest in medicinal chemistry:
- Anti-inflammatory Activity : Pyrazolidinone derivatives are known for their anti-inflammatory properties. Studies have shown that compounds in this class can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
- Analgesic Effects : Similar to other pyrazolidinones, this compound has been evaluated for its analgesic properties. It may provide pain relief comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
- Antimicrobial Properties : Research indicates that pyrazolidinone derivatives possess antibacterial and antifungal activities. For example, some derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can protect cells from oxidative stress and may contribute to its therapeutic effects in various diseases .
Case Studies and Research Findings
Several studies highlight the biological activity of this compound and related compounds:
- Study on Anti-inflammatory Effects : A study indicated that pyrazolidinone derivatives significantly reduced inflammation in animal models by inhibiting COX enzymes. The results showed a dose-dependent response, establishing a correlation between structure and activity .
- Antimicrobial Evaluation : In vitro studies revealed that this compound exhibited potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Analgesic Activity Assessment : A comparative study assessed the analgesic efficacy of this compound against standard analgesics using animal models. The findings suggested that it could serve as an alternative analgesic agent with fewer side effects than conventional NSAIDs .
Summary Table of Biological Activities
Properties
IUPAC Name |
5-(2-hydroxyethyl)pyrazolidin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-2-1-4-3-5(9)7-6-4/h4,6,8H,1-3H2,(H,7,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBOTYLQJKYKJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1=O)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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